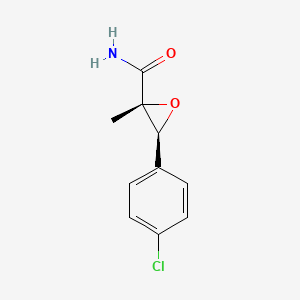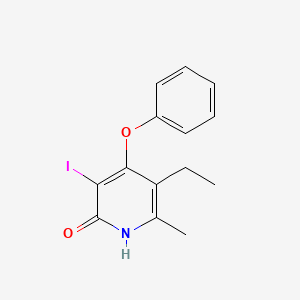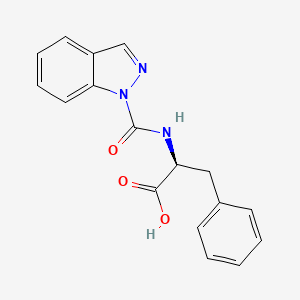
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene typically involves the reaction of 9,10-dibromoanthracene with 9,9-diphenyl-9H-fluoren-2-ylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Optoelectronics: Employed in the fabrication of organic photovoltaic cells and organic field-effect transistors (OFETs).
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene in optoelectronic applications involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the compound’s conjugated structure, which allows for efficient electron and hole transport. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs and photovoltaic cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar electroluminescent properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.
9,10-Bis(4-(diphenylamino)phenyl)anthracene: Used in OLEDs for its high thermal stability.
Uniqueness
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is unique due to its combination of high thermal stability, excellent electroluminescent properties, and efficient electron and hole transport capabilities. These properties make it a superior material for use in advanced optoelectronic devices .
Eigenschaften
CAS-Nummer |
653599-47-4 |
|---|---|
Molekularformel |
C64H42 |
Molekulargewicht |
811.0 g/mol |
IUPAC-Name |
9,10-bis(9,9-diphenylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C64H42/c1-5-21-45(22-6-1)63(46-23-7-2-8-24-46)57-35-19-17-29-49(57)51-39-37-43(41-59(51)63)61-53-31-13-15-33-55(53)62(56-34-16-14-32-54(56)61)44-38-40-52-50-30-18-20-36-58(50)64(60(52)42-44,47-25-9-3-10-26-47)48-27-11-4-12-28-48/h1-42H |
InChI-Schlüssel |
POJWUORXBSDEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)



![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)


![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)



![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
